4-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-9-ium-8-yl]phenolate
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Overview
Description
7-(4-CHLOROPHENYL)-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines chlorophenyl and hydroxyphenyl groups with an imidazopurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROPHENYL)-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazopurine core, followed by the introduction of the chlorophenyl and hydroxyphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
7-(4-CHLOROPHENYL)-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: Both the chlorophenyl and hydroxyphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions include various substituted imidazopurine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
7-(4-CHLOROPHENYL)-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROPHENYL)-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4’-hydroxybenzophenone: Shares structural similarities but lacks the imidazopurine core.
4-Chlorophenylhydrazine hydrochloride: Contains the chlorophenyl group but differs in overall structure and properties.
Uniqueness
7-(4-CHLOROPHENYL)-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its combination of functional groups and the imidazopurine core, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16ClN5O3 |
---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-6-(4-hydroxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H16ClN5O3/c1-24-18-17(19(29)25(2)21(24)30)26-11-16(12-3-5-13(22)6-4-12)27(20(26)23-18)14-7-9-15(28)10-8-14/h3-11,28H,1-2H3 |
InChI Key |
MFVWSTIYXDSQNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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